
Ajuforrestin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajuforrestin B is an abietane diterpenoid compound isolated from the plant Ajuga forrestii Diels. This compound is part of a group of naturally occurring diterpenoids known for their diverse biological activities, including anti-inflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ajuforrestin B involves several steps, starting from the extraction of the compound from Ajuga forrestii. The plant material is typically subjected to solvent extraction, followed by chromatographic purification to isolate this compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, but similar compounds often involve steps like oxidation, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Ajuga forrestii, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . These methods ensure the high purity and yield of the compound necessary for further applications.
Chemical Reactions Analysis
Types of Reactions
Ajuforrestin B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Ajuforrestin B has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of abietane diterpenoids.
Mechanism of Action
Ajuforrestin B exerts its effects primarily through the inhibition of specific molecular targets and pathways. It has been shown to inhibit the secretion of interleukin-2 (IL-2), a cytokine involved in the inflammatory response . Additionally, its cytotoxic effects on cancer cells are likely mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Ajuforrestin B can be compared with other abietane diterpenoids such as Ajuforrestin A and Ajugacumbin B:
Ajuforrestin A: Similar to this compound, Ajuforrestin A also exhibits cytotoxic properties and has been studied for its potential in cancer treatment.
Ajugacumbin B: This compound shows antifeedant activity against insects and has anti-inflammatory properties.
This compound is unique due to its specific anti-inflammatory and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one |
InChI |
InChI=1S/C20H22O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7,10,22-23H,5-6,8H2,1-4H3 |
InChI Key |
YOJNWDYXALZJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C3=C(C(=O)C=C4C3(CCC(=C4C)C)C)C(=C12)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



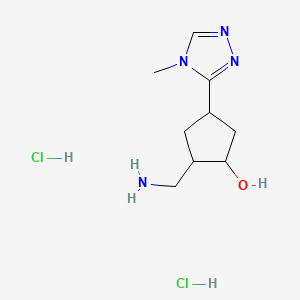
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
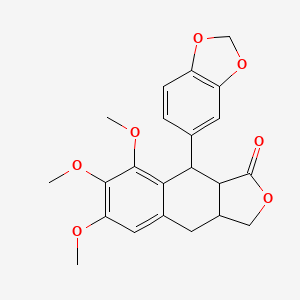
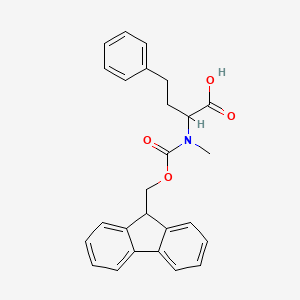
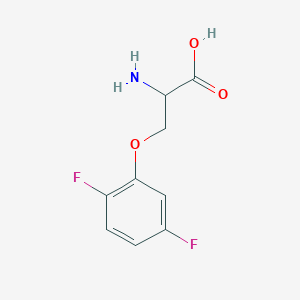
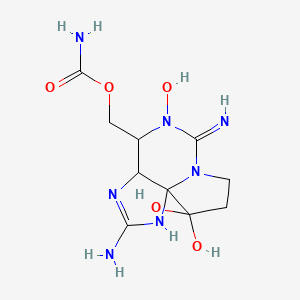
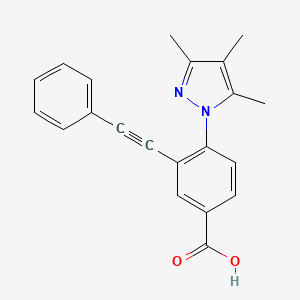
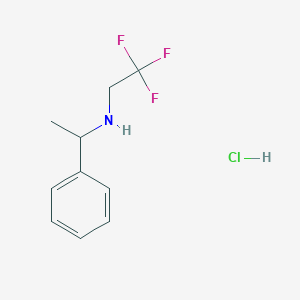
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
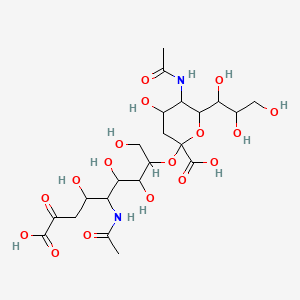

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
